molecular formula C13H12FNO3 B2708028 methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate CAS No. 1267499-12-6

methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B2708028
CAS No.: 1267499-12-6
M. Wt: 249.241
InChI Key: UWRBSKLYRGYQMX-UHFFFAOYSA-N
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Description

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, with its unique fluorinated quinolone structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester under acidic conditions.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as an antibacterial agent due to its quinolone core.

    Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate would likely involve inhibition of bacterial DNA gyrase or topoisomerase IV, similar to other quinolone antibiotics. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

Uniqueness

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific ester functional group, which may impart different pharmacokinetic properties compared to other quinolones. This could affect its absorption, distribution, metabolism, and excretion in the body.

Properties

IUPAC Name

methyl 3-(6-fluoro-4-oxoquinolin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRBSKLYRGYQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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